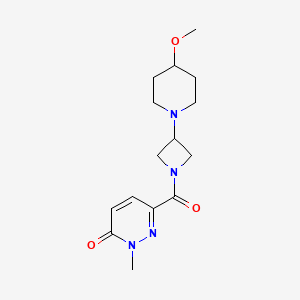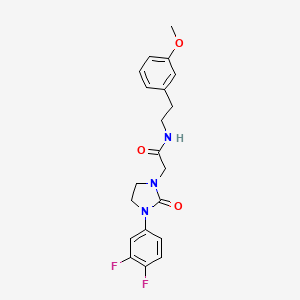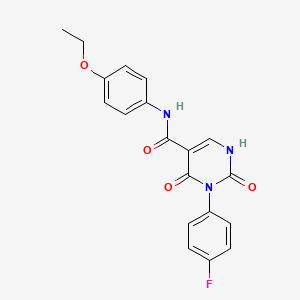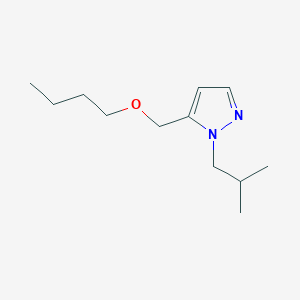
6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as AZD-9567, is a small molecule drug that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A series of compounds including azetidinylquinolones were synthesized to explore their antibacterial activity. These compounds, characterized by azetidine and quinolone moieties, demonstrated significant in vitro and in vivo antibacterial properties. The stereochemistry of the azetidine and oxazine rings was found to be crucial for enhancing antibacterial activity. A notable example is the compound E-4767, which showed promising results in both in vitro and in vivo studies, indicating its potential as an antibacterial agent (Frigola et al., 1995).
Medicinal Chemistry Innovations
Research into 4-X-3-(methoxymethyl)-6-methylpyridazine derivatives revealed insights into the role of the azetidine moiety in medicinal chemistry. The study on the amination of 4-halogenopyridazines with potassium amide presented a 4,5-didehydropyridazine as an intermediate, contributing to our understanding of reaction mechanisms and potential applications in drug design (Klinge, Plas, & Koudijs, 2010).
Drug Development for Neurological Disorders
A novel series of compounds was prepared, targeting D4 dopamine receptors, showcasing the utility of the subject compound in developing treatments for neurological conditions. One compound, in particular, demonstrated significant efficacy in inducing penile erection in vivo, highlighting its potential for treating sexual dysfunction. This research contributes to the broader field of neuropsychopharmacology and the development of selective therapies for neurological disorders (Enguehard-Gueiffier et al., 2006).
Azetidinone Chemistry and Drug Candidates
The synthesis and evaluation of azetidinone derivatives were explored, revealing their potential as drug candidates. Studies focused on the cleavage of the azetidinone ring and transformations into aziridines, providing valuable insights into the chemical behavior of these compounds and their relevance in medicinal chemistry. This research underscores the versatility of azetidinone derivatives in synthesizing new pharmacologically active compounds (Boros et al., 2006).
Propriétés
IUPAC Name |
6-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-17-14(20)4-3-13(16-17)15(21)19-9-11(10-19)18-7-5-12(22-2)6-8-18/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQJBHHYVZATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2630910.png)
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)

![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630923.png)
![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)


![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)